molecular formula C22H45NO2 B13757197 N-Ethyl-N-(2-hydroxyethyl)stearamide CAS No. 24731-31-5

N-Ethyl-N-(2-hydroxyethyl)stearamide

Katalognummer: B13757197
CAS-Nummer: 24731-31-5
Molekulargewicht: 355.6 g/mol
InChI-Schlüssel: AMPMLHRGDKAIBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-(2-hydroxyethyl)stearamide: is an organic compound with the molecular formula C22H45NO2. It is a derivative of stearamide, where the stearic acid is modified with ethyl and hydroxyethyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Ethyl-N-(2-hydroxyethyl)stearamide can be synthesized through the reaction of stearic acid with N-ethyl-N-(2-hydroxyethyl)amine. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: N-Ethyl-N-(2-hydroxyethyl)stearamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while substitution can produce various substituted amides .

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-(2-hydroxyethyl)stearamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which N-Ethyl-N-(2-hydroxyethyl)stearamide exerts its effects involves interactions with cellular membranes and proteins. The compound’s hydrophobic stearic acid tail allows it to integrate into lipid bilayers, while the hydrophilic ethyl and hydroxyethyl groups interact with aqueous environments. This dual nature facilitates its role as a surfactant and emulsifier. Additionally, it may influence cell signaling pathways by modulating membrane fluidity and protein interactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-Ethyl-N-(2-hydroxyethyl)stearamide is unique due to its combination of ethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This makes it particularly effective as a surfactant and emulsifier compared to its analogs .

Eigenschaften

CAS-Nummer

24731-31-5

Molekularformel

C22H45NO2

Molekulargewicht

355.6 g/mol

IUPAC-Name

N-ethyl-N-(2-hydroxyethyl)octadecanamide

InChI

InChI=1S/C22H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(4-2)20-21-24/h24H,3-21H2,1-2H3

InChI-Schlüssel

AMPMLHRGDKAIBJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CC)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.